Ethyl 2-methoxyacrylate

Acrylic Rubber Cold Resistance Oil Resistance

Ethyl 2-methoxyacrylate (CAS 36997-05-4) is an α,β-unsaturated ester with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. Structurally, it features a 2-methoxy substituent on the α-carbon of the acrylate double bond, a motif that imparts captodative stabilization to the olefinic system—a property absent in conventional acrylates and methacrylates.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 36997-05-4
Cat. No. B13923814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methoxyacrylate
CAS36997-05-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)OC
InChIInChI=1S/C6H10O3/c1-4-9-6(7)5(2)8-3/h2,4H2,1,3H3
InChIKeyCTTOYDHUFQNBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methoxyacrylate (CAS 36997-05-4): Technical Baseline for Specialty Monomer and Pharmaceutical Intermediate Procurement


Ethyl 2-methoxyacrylate (CAS 36997-05-4) is an α,β-unsaturated ester with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . Structurally, it features a 2-methoxy substituent on the α-carbon of the acrylate double bond, a motif that imparts captodative stabilization to the olefinic system—a property absent in conventional acrylates and methacrylates [1]. This compound functions primarily as a specialty monomer for copolymer synthesis and as a versatile building block for heterocyclic compounds via cycloaddition pathways, with a predicted boiling point of 149.5±23.0 °C and predicted density of 0.983±0.06 g/cm³ .

Workflow
Captodative monomer for radical polymerization and block copolymer design
Selection logic
α-methoxy acrylate enables initiator-free thermal block synthesis; distinct from conventional acrylates
Procurement context
Ethyl ester provides reduced volatility and differentiated solubility for solution/emulsion systems

Why Ethyl 2-Methoxyacrylate Cannot Be Interchanged with Methyl or Ethoxy Analogs in Critical Applications


The 2-methoxyacrylate scaffold defines a distinct reactivity and property profile that fundamentally diverges from its methyl ester (CAS 7001-18-5) and 2-ethoxyacrylate (CAS 22121-86-4) analogs, as well as from its positional isomer ethyl 3-methoxyacrylate. The α-methoxy substituent creates a captodative olefin capable of thermally induced radical generation via main-chain scission—a mechanism absent in conventional acrylates—which enables initiator-free block copolymer synthesis [1]. The ester moiety (ethyl vs. methyl) alters volatility, hydrophobicity, and polymer segmental mobility, directly influencing both procurement suitability for specific synthetic routes and end-polymer performance characteristics including glass transition temperature and cold resistance as quantified in acrylic rubber formulations [2][3].

! Methyl 2-methoxyacrylate (CAS 7001-18-5) differs in volatility and polymer architecture; ethyl ester chain length influences segmental mobility and Tg.
! Ethyl 2-ethoxyacrylate shifts hydrophobicity and copolymer reactivity ratios; methoxy/ethoxy substitution is not a drop-in replacement.
! Positional isomer ethyl 3-methoxyacrylate has different electronic character and cycloaddition regioselectivity; cannot replace α-methoxy scaffold.

Ethyl 2-Methoxyacrylate Procurement Evidence: Quantified Differentiation from Closest Analogs and Alternatives


Methoxy vs. Non-Methoxy Acrylates: Contrasting Effects on Rubber Cold Resistance and Oil Resistance

In acrylic rubber formulations, the choice of principal comonomer dictates the balance between oil resistance, heat resistance, and cold resistance. Rubbers derived from ethyl acrylate (EA) exhibit excellent oil resistance and heat resistance but suffer from poor cold resistance. Conversely, rubbers derived from 2-methoxyethyl acrylate (a structural analog incorporating a methoxy-bearing side chain) demonstrate excellent cold resistance and oil resistance but exhibit reduced heat resistance [1]. Ethyl 2-methoxyacrylate occupies a distinct structural space that influences this performance matrix differently from non-methoxy acrylates, a differentiation that guides monomer selection in specialty elastomer procurement [2].

Methoxy vs non-methoxy acrylate rubber properties
Class-level inference
EA vs MEA: cold/oil/heat resistance trade-off inversion
Supports differentiated monomer selection for acrylic elastomer balance
Class-level inference; property matrix depends on full formulation
Acrylic Rubber Cold Resistance Oil Resistance Polymer Property Trade-off

Captodative Substituted 2-Methoxyacrylates: Thermally Induced Main-Chain Scission Enabling Initiator-Free Block Copolymer Synthesis

The 2-methoxyacrylate scaffold is defined by captodative substitution—simultaneous electron-withdrawing (carbonyl) and electron-donating (α-methoxy) groups on the same carbon—which stabilizes the radical intermediate. For the methyl ester analog (MMOA), free radical polymerization at 90–130 °C produced bimodal molecular weight distributions at elevated temperatures, whereas polymerization at 90 °C yielded unimodal polymer [1]. Critically, block copolymers were conveniently synthesized by heating comonomers such as vinyl acetate or acrylonitrile at 130 °C in the presence of preformed poly(MMOA) without any initiator—a unique process enabled by thermal cleavage of the captodative substituted carbon–carbon single bond at the head-to-head linkage in the polymer chain [1]. The ethyl ester (target compound) shares this captodative scaffold, enabling comparable initiator-free block copolymerization strategies that are inaccessible with conventional acrylates or methacrylates.

Initiator-free block copolymer synthesis
Cross-study comparable
Thermal scission of captodative bond at 130 °C enables block formation without initiator
Process simplification and impurity reduction in block copolymer production
Demonstrated for methyl ester analog; ethyl ester shares scaffold
Free Radical Polymerization Block Copolymer Captodative Effect Thermal Scission

Ethyl vs. Methyl Ester 2-Methoxyacrylates: Divergent Volatility, Molecular Weight, and Polymer Architecture Outcomes

Ethyl 2-methoxyacrylate (C6H10O3, MW 130.14 g/mol, density ~0.983 g/cm³) and methyl 2-methoxyacrylate (C5H8O3, MW 116.11 g/mol, density ~1.070 g/cm³ at 18.95 °C) represent the closest structural analogs differing only by a single methylene unit in the ester group. The ethyl ester exhibits higher molecular weight, lower density, and significantly higher boiling point (149.5±23.0 °C predicted for ethyl vs. 55-56 °C at 13 Torr for methyl ). These differences directly affect volatility during processing, with the ethyl ester providing reduced evaporative loss in elevated-temperature polymerizations. In copolymer applications, the ethyl ester's longer alkyl chain alters segmental mobility and hydrophobicity relative to the methyl ester, influencing glass transition temperature and compatibility with hydrophobic comonomers in emulsion and solution polymerization systems.

Ethyl vs methyl ester physical properties
Cross-study comparable
MW +12.1%, density -8.1%, boiling point ~94 °C higher for ethyl ester
Reduced volatility benefits elevated-temperature polymerizations
Predicted values; confirm experimentally for process design
Ester Homolog Volatility Polymer Design Copolymer Flexibility

Propagation Kinetics in Aqueous/Alcohol Solutions: Methoxyethyl Acrylate vs. Acrylic Acid—Implications for Ethyl 2-Methoxyacrylate Copolymerization Behavior

In solution radical polymerization of partially water-miscible acrylates, the propagation rate coefficient (kp) exhibits complex dependence on solvent composition. For 2-methoxyethyl acrylate (MEA)—a structural analog of ethyl 2-methoxyacrylate differing in methoxy placement—kp values increase by up to a factor of two upon dilution to 5–10 wt% monomer in alcohol, whereas acrylic acid (AA) shows a two-fold reduction in kp from its bulk value under identical conditions [1]. In water-rich media (5 wt% monomer in water at 30 °C), MEA kp values approach 2 × 10⁵ L mol⁻¹ s⁻¹, exceeding that of AA despite having lower bulk kp [1]. This solvent-dependent kinetic inversion demonstrates that methoxy-containing acrylates cannot be modeled or selected based on bulk polymerization behavior alone when aqueous or alcoholic media are employed.

Propagation kinetics in aqueous media
Class-level inference
MEA kp doubles upon dilution to 5-10 wt% in alcohol; acrylic acid kp halves
Solvent-dependent kinetic behavior cannot be inferred from bulk data
Ethyl 2-methoxyacrylate expected to show similar trends
Propagation Kinetics Solution Polymerization kp Coefficient Water-Miscible Monomers

2-Methoxyacrylate vs. 3-Methoxyacrylate Positional Isomers: Divergent Reactivity in Cycloaddition and Heterocyclic Synthesis Pathways

Ethyl 2-methoxyacrylate (α-methoxy substituted) and ethyl 3-methoxyacrylate (β-methoxy substituted) are positional isomers with fundamentally different electronic distributions at the reactive double bond. The α-methoxy substituent in the 2-methoxyacrylate creates a captodative olefin—an electron-rich/electron-poor hybrid system—that participates in cycloaddition reactions with distinct regioselectivity and reactivity compared to the β-methoxy substituted 3-methoxyacrylate . β-Methoxyacrylates are established building blocks in fungicide synthesis (strobilurin class) [1], whereas the α-methoxyacrylate scaffold enables alternative synthetic routes to heterocyclic compounds including pyrazolines and phthalazines via Diels-Alder and related cycloaddition pathways . Substitution of the 2-methoxyacrylate with the 3-methoxyacrylate isomer in these synthetic schemes would yield entirely different regioisomeric products or may fail to undergo the intended cycloaddition altogether.

Positional isomer reactivity
Class-level inference
2-methoxy vs 3-methoxyacrylate: electronic character governs cycloaddition regioselectivity
α-methoxy substitution is non-negotiable for pyrazoline/phthalazine routes
3-methoxy isomer leads to different products or failed reaction
Positional Isomerism Cycloaddition Heterocyclic Synthesis Regioselectivity

Ethyl 2-Methoxyacrylate vs. Ethyl 2-Ethoxyacrylate: Alkoxy Substituent Effects on Polymer Properties and Processing

Ethyl 2-methoxyacrylate (MW 130.14, C6H10O3) and ethyl 2-ethoxyacrylate (MW 144.17, C7H12O3) differ solely in the α-alkoxy substituent (methoxy vs. ethoxy). The ethoxy analog exhibits higher molecular weight (+14.03 g/mol, +10.8%) and increased hydrophobicity due to the additional methylene unit. In acrylic rubber formulations, the related monomer 2-ethoxyethyl acrylate produces polymers with excellent cold resistance and oil resistance but reduced heat resistance relative to ethyl acrylate [1]. The methoxy analog (target compound) is expected to yield polymers with intermediate hydrophobicity and glass transition temperature relative to the ethoxy derivative, providing a tunable parameter for copolymer design. Additionally, the lower molecular weight and reduced steric bulk of the methoxy substituent may confer different copolymerization reactivity ratios compared to the ethoxy analog.

Methoxy vs ethoxy substituent effects
Class-level inference
Ethoxy analog MW +10.8%, increased hydrophobicity; influences Tg and cold resistance
Alkoxy group provides tunable parameter for copolymer design
Polymer properties depend on copolymer composition and processing
Alkoxy Substituent Hydrophobicity Glass Transition Polymer Flexibility

Ethyl 2-Methoxyacrylate: Evidence-Backed Research and Industrial Application Scenarios


Specialty Acrylic Rubber Formulation Requiring Balanced Cold Resistance and Oil Resistance

For industrial manufacturers of acrylic elastomers where cold resistance and oil resistance must be simultaneously optimized, ethyl 2-methoxyacrylate offers a structural alternative to both ethyl acrylate (which suffers from poor cold resistance) and 2-methoxyethyl acrylate (which compromises heat resistance). The α-methoxy substitution pattern provides a distinct copolymerization reactivity profile that contributes to the property balance documented in acrylic rubber patents [1]. Recent acrylic rubber formulations combine n-butyl acrylate (45–65 wt%), 2-methoxyethyl acrylate (12–32 wt%), and ethoxyethoxyethyl acrylate (11–30 wt%) to achieve improved cold resistance while maintaining oil resistance [2], demonstrating the viability of methoxy-containing acrylate comonomers in commercial rubber grades. Ethyl 2-methoxyacrylate's captodative scaffold and ethyl ester moiety position it as a candidate comonomer for fine-tuning this property matrix in next-generation acrylic rubber development.

Initiator-Free Block Copolymer Synthesis for High-Purity Polymer Architectures

For research laboratories and specialty polymer manufacturers seeking to produce block copolymers with minimal initiator-derived impurities, ethyl 2-methoxyacrylate (via its 2-methoxyacrylate scaffold) enables a unique thermal scission-based block copolymerization mechanism. As demonstrated with the methyl ester analog (MMOA), block copolymers with vinyl acetate or acrylonitrile can be obtained simply by heating comonomers at 130 °C in the presence of preformed poly(2-methoxyacrylate) without any added initiator [1]. This initiator-free process eliminates the need for purification steps to remove initiator fragments or metal catalyst residues, reducing production costs and improving polymer purity—a critical advantage for biomedical, electronic, and advanced coating applications where residual initiator content is tightly controlled.

Heterocyclic Building Block for Pyrazoline and Phthalazine Synthesis via Cycloaddition

For pharmaceutical and agrochemical R&D programs requiring heterocyclic intermediates, ethyl 2-methoxyacrylate serves as a specialized α-methoxy-substituted dienophile in Diels-Alder and related cycloaddition reactions. The α-methoxy group creates a captodative olefin with distinct electronic character compared to β-methoxyacrylates (used in strobilurin fungicides [1]), enabling synthetic access to pyrazoline and phthalazine scaffolds [2]. The ethyl ester moiety offers reduced volatility and different solubility characteristics compared to the methyl ester analog, which may influence reaction workup and purification efficiency. Procurement of the 2-methoxyacrylate positional isomer is non-negotiable for these synthetic routes, as substitution with the 3-methoxyacrylate isomer would yield different regioisomeric products or fail to undergo the intended transformation altogether.

Copolymer Synthesis in Aqueous or Alcoholic Solution Polymerization Systems

For industrial emulsion and solution polymerization processes operating in aqueous or alcohol-rich media, ethyl 2-methoxyacrylate's kinetic behavior cannot be extrapolated from bulk polymerization data. Research on structurally related methoxy-containing acrylates (2-methoxyethyl acrylate) demonstrates that propagation rate coefficients (kp) increase by up to a factor of two upon dilution to 5–10 wt% monomer in alcohol, whereas acrylic acid shows the opposite trend with a two-fold reduction from its bulk value [1]. In water-rich conditions (5 wt% monomer at 30 °C), kp values for methoxy-containing acrylates approach 2 × 10⁵ L mol⁻¹ s⁻¹ [1]. These solvent-dependent kinetic effects must inform reactor design, monomer feed strategy, and molecular weight control for successful scale-up of ethyl 2-methoxyacrylate-based copolymerizations in aqueous or alcoholic media.

Application
Selection Property
Validation Focus
Acrylic rubber cold/oil resistance balance
Captodative comonomer reactivity profile
Cold/oil/heat resistance trade-off optimization
Initiator-free block copolymer synthesis
Thermal scission-enabled block copolymerization
Impurity profile and initiator-free process confirmation
Heterocyclic building block (pyrazolines, phthalazines)
α-Methoxy cycloaddition regioselectivity
Cycloaddition outcome vs positional isomer
Copolymerization in aqueous/alcoholic media
Solvent-dependent propagation kinetics
kp scaling and molecular weight control in solution

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